5-Amino-2,4,6-triiodoisophthalic acid is a synthetic organic compound characterized by its unique structure, which includes three iodine atoms attached to an isophthalic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 558.84 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 5-amino-2,4,6-triiodoisophthalic acid has been achieved through several methods:
5-Amino-2,4,6-triiodoisophthalic acid finds applications in several areas:
Studies on the interactions of 5-amino-2,4,6-triiodoisophthalic acid with biological systems have indicated its potential cytotoxic effects on certain cancer cell lines. Additionally, its interaction with proteins and other biomolecules can provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 5-amino-2,4,6-triiodoisophthalic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Amino Isophthalic Acid | Contains one amino group | Lacks iodine substituents |
2,4-Diiodoaniline | Two iodine atoms on aniline | Primarily used in dye synthesis |
2-Iodobenzoic Acid | One iodine atom on benzoic acid | Used in organic synthesis |
Iodinated Contrast Agents | Various iodine substitutions | Primarily for medical imaging |
5-Amino-2,4,6-triiodoisophthalic acid is distinct due to its combination of three iodine atoms and an amino group on an isophthalic framework, which enhances its utility in both imaging and therapeutic applications compared to similar compounds.
Corrosive;Irritant;Health Hazard